![molecular formula C15H11ClN2O B2963341 1-Chloro-4-(4-methoxyphenyl)phthalazine CAS No. 128615-83-8](/img/structure/B2963341.png)
1-Chloro-4-(4-methoxyphenyl)phthalazine
Overview
Description
“1-Chloro-4-(4-methoxyphenyl)phthalazine” is a chemical compound with the CAS Number: 128615-83-8 . It has a molecular weight of 270.72 . The IUPAC name for this compound is 1-chloro-4-(4-methoxyphenyl)phthalazine . It is typically stored at temperatures below -10 degrees Celsius .
Molecular Structure Analysis
The InChI code for “1-Chloro-4-(4-methoxyphenyl)phthalazine” is 1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-Chloro-4-(4-methoxyphenyl)phthalazine” is a powder . It has a melting point of 146-147 degrees Celsius .Scientific Research Applications
Anti-Proliferative Activity
Phthalazine derivatives, including those related to 1-Chloro-4-(4-methoxyphenyl)phthalazine, have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines .
Anticonvulsant Activity
Some phthalazine derivatives have been studied for their anticonvulsant activity, indicating potential use in seizure protection .
Intermediate in Medicinal Chemistry
This compound has been used as an intermediate in the preparation of other chemical entities with potential medicinal applications .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . There are several precautionary statements associated with the compound, including recommendations for handling and storage, first-aid measures, and disposal considerations .
Mechanism of Action
Target of Action
It’s known that similar phthalazine derivatives have shown anti-proliferative activity on human breast cancer cell line mcf-7 .
Mode of Action
It’s known that similar phthalazine derivatives have shown potent cytotoxic activity .
Biochemical Pathways
It’s known that similar phthalazine derivatives have shown anti-proliferative activity on human breast cancer cell line mcf-7 , suggesting that it may affect pathways related to cell proliferation.
Result of Action
It’s known that similar phthalazine derivatives have shown potent cytotoxic activity , suggesting that it may induce cell death in certain cancer cells.
properties
IUPAC Name |
1-chloro-4-(4-methoxyphenyl)phthalazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYAPEMXDAIQLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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